Ethyl benzoate

Description

ethyl benzoate is a natural product found in Vaccinium macrocarpon, Vaccinium vitis-idaea, and other organisms with data available.

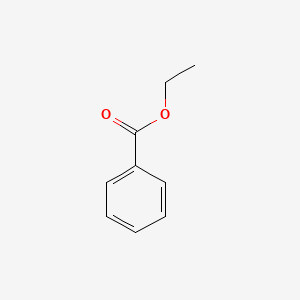

Structure

3D Structure

Propriétés

IUPAC Name |

ethyl benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-2-11-9(10)8-6-4-3-5-7-8/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTZQAGJQAFMTAQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3038696 | |

| Record name | Ethyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3038696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Colorless refractive liquid with an aromatic odor; [Merck Index], colourless slightly oily liquid with a warm, heavy, floral-fruity odour | |

| Record name | Benzoic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl benzoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8255 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl benzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033967 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethyl benzoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/770/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

75.50 °C. @ 760.00 mm Hg | |

| Record name | Ethyl benzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033967 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

0.72 mg/mL at 25 °C, insoluble in water, glycerol; soluble in organic solvents, oils, miscible at room temperature (in ethanol) | |

| Record name | Ethyl benzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033967 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethyl benzoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/770/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.043-1.050 | |

| Record name | Ethyl benzoate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/770/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.26 [mmHg] | |

| Record name | Ethyl benzoate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/8255 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

93-89-0 | |

| Record name | Ethyl benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=93-89-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl benzoate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ETHYL BENZOATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8884 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzoic acid, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3038696 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl benzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.078 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL BENZOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/J115BRJ15H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Ethyl benzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033967 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-34 °C | |

| Record name | Ethyl benzoate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0033967 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

An In-depth Technical Guide to the Chemical Properties and Structure of Ethyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl benzoate is an organic compound, an ester of benzoic acid and ethanol. It is a colorless liquid with a characteristic fruity odor, reminiscent of wintergreen. This compound is widely utilized in the fragrance and flavor industries and serves as a valuable solvent and intermediate in organic synthesis.[1][2][3] For professionals in drug development and research, a thorough understanding of its chemical properties, structure, and reactivity is essential for its potential applications, including as a flavoring agent in formulations or as a starting material for the synthesis of more complex molecules.[4] This guide provides a comprehensive overview of the core chemical properties, structure, and experimental protocols related to ethyl benzoate.

Chemical Structure and Identification

Ethyl benzoate is structurally characterized by a benzene ring attached to a carbonyl group, which is in turn bonded to an ethoxy group.[1]

-

IUPAC Name: ethyl benzoate[5]

-

Synonyms: Benzoic acid, ethyl ester; Benzoic ether; Ethyl benzenecarboxylate[1][5]

-

Chemical Formula: C₉H₁₀O₂[5]

-

CAS Registry Number: 93-89-0[6]

-

SMILES: CCOC(=O)c1ccccc1[5]

Physicochemical Properties

The physicochemical properties of ethyl benzoate are summarized in the table below, providing a quick reference for laboratory and developmental work.

| Property | Value | Reference(s) |

| Molecular Weight | 150.17 g/mol | [5][7] |

| Appearance | Colorless liquid | [3][7][8] |

| Odor | Sweet, fruity, resembling wintergreen | [3][8][9] |

| Melting Point | -34 °C | [5][8] |

| Boiling Point | 211-213 °C | [8][10] |

| Density | 1.045 g/mL at 25 °C | [10][11] |

| Solubility in Water | 0.72 mg/mL at 25 °C (almost insoluble) | [5][8][12] |

| Solubility in Organic Solvents | Miscible with most organic solvents like ethanol, ether, and chloroform | [6][8][12] |

| Refractive Index (n20/D) | 1.504 | [10][11] |

| Vapor Pressure | 1 mmHg at 44 °C | [10][11] |

| Flash Point | 88 °C (closed cup) | [13] |

| log P | 2.64 | [5][6] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and structural elucidation of ethyl benzoate.

¹H NMR Spectrum (90 MHz, CDCl₃): The proton NMR spectrum of ethyl benzoate exhibits characteristic signals for the ethyl group and the protons on the benzene ring.[5]

-

Triplet at ~1.4 ppm (3H): Corresponds to the methyl protons (-CH₃) of the ethyl group, split by the adjacent methylene protons.

-

Quartet at ~4.4 ppm (2H): Corresponds to the methylene protons (-CH₂-) of the ethyl group, split by the adjacent methyl protons.

-

Multiplet at ~7.3-7.6 ppm (3H): Represents the meta and para protons of the benzene ring.

-

Multiplet at ~8.0 ppm (2H): Represents the ortho protons of the benzene ring, which are deshielded by the adjacent carbonyl group.[5]

¹³C NMR Spectrum (25.16 MHz, CDCl₃): The carbon NMR spectrum provides information about the different carbon environments in the molecule.[5]

-

~14 ppm: Methyl carbon (-CH₃) of the ethyl group.

-

~61 ppm: Methylene carbon (-CH₂-) of the ethyl group.

-

~128-133 ppm: Aromatic carbons of the benzene ring.

-

~166 ppm: Carbonyl carbon (C=O) of the ester group.[5]

Infrared (IR) Spectrum: The IR spectrum of ethyl benzoate shows characteristic absorption bands for its functional groups.

-

~1720 cm⁻¹: A strong absorption band corresponding to the C=O stretching of the ester group.[14]

-

~1270 and 1100 cm⁻¹: Strong absorptions due to the C-O stretching of the ester.[14]

-

~3060 cm⁻¹: C-H stretching of the aromatic ring.

-

~1600 and 1450 cm⁻¹: C=C stretching within the aromatic ring.

Experimental Protocols

Detailed methodologies for the synthesis, hydrolysis, and analysis of ethyl benzoate are provided below.

Synthesis of Ethyl Benzoate via Fischer Esterification

This protocol describes the synthesis of ethyl benzoate from benzoic acid and ethanol using an acid catalyst.[3][15]

Materials:

-

Benzoic acid (50 g)

-

Absolute ethanol (100 g)

-

Concentrated sulfuric acid (10 g)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Anhydrous sodium sulfate

-

Deionized water

Equipment:

-

Round-bottom flask (250 mL)

-

Reflux condenser

-

Heating mantle

-

Separatory funnel (500 mL)

-

Beakers

-

Erlenmeyer flask

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

In a 250 mL round-bottom flask, dissolve 50 g of benzoic acid in 100 g of absolute ethanol.

-

Carefully add 10 g of concentrated sulfuric acid to the mixture while swirling.

-

Add a few boiling chips and set up the apparatus for reflux.

-

Heat the mixture at reflux for 4 hours.

-

After reflux, allow the mixture to cool to room temperature.

-

Distill off approximately half of the excess ethanol.

-

Pour the remaining reaction mixture into a 500 mL separatory funnel containing 300 mL of cold water.

-

Add saturated sodium bicarbonate solution in small portions to neutralize the acidic solution until effervescence ceases.

-

Extract the aqueous layer with two 50 mL portions of diethyl ether.

-

Combine the organic layers and wash with 50 mL of water, followed by 50 mL of brine.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Filter off the drying agent and remove the diethyl ether using a rotary evaporator.

-

Purify the crude ethyl benzoate by fractional distillation, collecting the fraction boiling at 211-213 °C.[3]

Hydrolysis of Ethyl Benzoate

This protocol details the cleavage of ethyl benzoate back to benzoic acid and ethanol via alkaline hydrolysis.[7]

Materials:

-

Ethyl benzoate (~5 g)

-

2 M Sodium hydroxide solution (50 mL)

-

5 M Hydrochloric acid

-

Deionized water

-

Anti-bumping granules

Equipment:

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle

-

Beaker (250 mL)

-

Büchner funnel and flask

-

Melting point apparatus

Procedure:

-

Weigh approximately 5 g of ethyl benzoate into a 100 mL round-bottom flask.

-

Add 50 mL of 2 M sodium hydroxide solution and a few anti-bumping granules.

-

Set up the apparatus for heating under reflux and reflux the mixture for 45-60 minutes, or until the oily ester layer disappears.

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the cooled solution to a 250 mL beaker.

-

Slowly add 5 M hydrochloric acid with stirring until the solution is acidic (test with litmus paper) and benzoic acid precipitates out.

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the benzoic acid crystals by vacuum filtration using a Büchner funnel and wash with a small amount of cold deionized water.

-

The crude benzoic acid can be further purified by recrystallization from hot water.[7]

Visualizations

Fischer Esterification Workflow

Caption: Workflow for the synthesis of ethyl benzoate via Fischer esterification.

Hydrolysis of Ethyl Benzoate Workflow

Caption: Workflow for the hydrolysis of ethyl benzoate to yield benzoic acid.

Biological Activity and Applications in Drug Development

While not a primary active pharmaceutical ingredient, ethyl benzoate and its derivatives have been investigated for certain biological activities. It has shown some antibacterial activity against common pathogens.[8] Furthermore, derivatives of ethyl benzoate have been explored for their cytotoxic activity against cancer cell lines.[6] The primary relevance of ethyl benzoate in drug development often lies in its use as a flavoring agent to improve the palatability of oral medications, thereby potentially enhancing patient compliance.[4] Its properties as a solvent also make it useful in certain formulation processes.

Conclusion

Ethyl benzoate is a well-characterized organic compound with a range of applications relevant to chemical research and drug development. Its synthesis and reactions are classic examples of fundamental organic chemistry principles. The data and protocols presented in this guide offer a solid foundation for professionals working with this versatile ester. A thorough understanding of its properties is crucial for its safe and effective use in both laboratory and industrial settings.

References

- 1. chem.uoi.gr [chem.uoi.gr]

- 2. What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale? - Quora [quora.com]

- 3. prepchem.com [prepchem.com]

- 4. The Versatile World of Ethyl Benzoate: Insights and Innovations in Chemistry_Chemicalbook [chemicalbook.com]

- 5. Microscale preparation of ethyl benzoate | Class experiment | RSC Education [edu.rsc.org]

- 6. Ethyl benzoate | 93-89-0 | Benchchem [benchchem.com]

- 7. sserc.org.uk [sserc.org.uk]

- 8. Ethyl benzoate | TargetMol [targetmol.com]

- 9. athabascau.ca [athabascau.ca]

- 10. uwlax.edu [uwlax.edu]

- 11. CN104311414A - Preparation method of ethyl benzoate - Google Patents [patents.google.com]

- 12. What is the mechanism of Ethyl Aminobenzoate? [synapse.patsnap.com]

- 13. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. orgchemboulder.com [orgchemboulder.com]

- 15. studylib.net [studylib.net]

Physicochemical properties of ethyl benzoate for research applications

An In-depth Technical Guide to the Physicochemical Properties of Ethyl Benzoate for Research Applications

Introduction

Ethyl benzoate (C₉H₁₀O₂) is an ester formed from the condensation of benzoic acid and ethanol.[1] It is a colorless liquid with a characteristic sweet, fruity, and slightly medicinal aroma, reminiscent of wintergreen or cherry.[1][2] This compound is found naturally in various fruits like apples, bananas, and cherries and is a key flavor component in cranberries.[3] In research and industrial settings, ethyl benzoate serves as a versatile compound, utilized as a flavoring agent, a component in fragrances and perfumes, and as a solvent in organic synthesis.[2][4][5] Its well-defined physicochemical properties make it a valuable substance for various applications, from food science to drug development. This guide provides a comprehensive overview of its core properties, experimental protocols, and safety information for researchers, scientists, and drug development professionals.

Physicochemical Properties

The physical and chemical characteristics of ethyl benzoate are well-documented, providing a solid foundation for its application in research. These properties are summarized in the tables below.

General and Physical Properties

This table outlines the fundamental identification and physical state properties of ethyl benzoate.

| Property | Value | Source(s) |

| IUPAC Name | Ethyl benzoate | [6] |

| Synonyms | Benzoic acid, ethyl ester; Benzoic ether | [4][6] |

| CAS Number | 93-89-0 | [3] |

| Molecular Formula | C₉H₁₀O₂ | [3][4] |

| Molecular Weight | 150.17 g/mol | [3] |

| Appearance | Colorless liquid | [1][3][7] |

| Melting Point | -34 °C | [1][8] |

| Boiling Point | 211-213 °C | [1][9] |

| Density | 1.045 g/mL at 25 °C | [2][8] |

Solubility and Partitioning

Ethyl benzoate's solubility is a key factor in its application as a solvent and in extraction processes.

| Property | Value | Source(s) |

| Solubility in Water | 0.72 mg/mL (Slightly soluble to insoluble) | [1][6] |

| Miscibility | Miscible with most organic solvents (e.g., ethanol, ether, chloroform, hexane) | [1][5] |

| LogP (Octanol/Water) | 2.64 | [1][6] |

Thermodynamic and Safety Properties

This table includes data relevant to the compound's volatility, flammability, and stability.

| Property | Value | Source(s) |

| Vapor Pressure | 1 mmHg at 44 °C | [2][8] |

| Vapor Density | 5.17 (vs. air) | [2][8] |

| Flash Point | 88 °C (190.4 °F) - Closed Cup | [10] |

| Autoignition Temp. | 490 °C (914 °F) | [8][10] |

| Stability | Stable under recommended storage conditions. Combustible. | [2][7][10] |

| Incompatibilities | Strong oxidizing agents, strong bases | [11] |

Optical and Spectroscopic Properties

Spectroscopic data is critical for the identification and quantification of ethyl benzoate.

| Property | Value | Source(s) |

| Refractive Index (n20/D) | 1.504 | [2][8] |

| ¹H NMR (90 MHz, CDCl₃) | δ (ppm): 8.0-8.1 (m, 2H), 7.3-7.5 (m, 3H), 4.37 (q, 2H), 1.38 (t, 3H) | [6][12] |

| ¹³C NMR (25.16 MHz, CDCl₃) | δ (ppm): 166.54 (C=O), 132.80, 130.62, 129.57, 128.34 (Aromatic C), 60.90 (-OCH₂-), 14.33 (-CH₃) | [6][13][14] |

Experimental Protocols

The following sections detail methodologies for the synthesis and hydrolysis of ethyl benzoate, which are common procedures in organic chemistry research.

Synthesis via Fischer Esterification

Ethyl benzoate is commonly synthesized by the Fischer esterification of benzoic acid with ethanol using an acid catalyst, such as concentrated sulfuric acid.[3][15]

Objective: To synthesize ethyl benzoate from benzoic acid and ethanol.

Materials:

-

Benzoic acid (C₇H₆O₂)[16]

-

Ethanol (95% or absolute)[16]

-

5% Sodium Carbonate solution

-

Saturated Sodium Chloride solution

-

Anhydrous Calcium Chloride or Magnesium Sulfate

-

Reflux apparatus, separatory funnel, distillation apparatus[16]

Procedure:

-

In a round-bottom flask, combine benzoic acid and an excess of ethanol.[16]

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while cooling the flask in an ice bath.[16][17]

-

Add boiling chips and assemble the reflux apparatus.[16]

-

Heat the mixture to reflux for 1-3 hours to drive the reaction to completion.[16]

-

After cooling, transfer the reaction mixture to a separatory funnel.

-

Wash the mixture sequentially with cold water, 5% sodium carbonate solution (to neutralize the acid catalyst and unreacted benzoic acid), and finally with a saturated sodium chloride solution (to reduce the solubility of the ester in the aqueous layer).

-

Separate the organic layer (ethyl benzoate) and dry it over an anhydrous drying agent like CaCl₂ or MgSO₄.[16]

-

Filter to remove the drying agent and purify the crude ethyl benzoate by distillation. Collect the fraction boiling at approximately 212 °C.[8]

Caption: Workflow for the synthesis of ethyl benzoate via Fischer esterification.

Hydrolysis of Ethyl Benzoate

The hydrolysis of an ester is the reverse of esterification. Base-promoted hydrolysis (saponification) is often preferred as it is irreversible.

Objective: To hydrolyze ethyl benzoate to benzoic acid.

Materials:

-

Ethyl benzoate (C₉H₁₀O₂)[18]

-

2 M Sodium Hydroxide (NaOH) solution[18]

-

5 M Hydrochloric Acid (HCl) solution[18]

-

Heating mantle, reflux condenser, Buchner funnel[18]

-

Litmus or pH paper[18]

Procedure:

-

Place ethyl benzoate and a 2 M sodium hydroxide solution into a round-bottom flask with a few anti-bumping granules.[18]

-

Set up the apparatus for heating under reflux and heat the mixture until all the oily ester droplets have disappeared, indicating the completion of hydrolysis (typically 45-60 minutes).[18]

-

Cool the reaction mixture to room temperature. The solution now contains sodium benzoate and ethanol.[19]

-

Slowly add 5 M hydrochloric acid while stirring until the solution is acidic (test with litmus or pH paper). A white precipitate of benzoic acid will form.[18]

-

Cool the mixture in an ice bath to maximize precipitation.

-

Collect the benzoic acid crystals by vacuum filtration using a Buchner funnel.[18]

-

Wash the crystals with a small amount of cold water.

-

The crude benzoic acid can be purified further by recrystallization from hot water.[18]

Caption: Reaction pathway for the base-promoted hydrolysis of ethyl benzoate.

Applications in Research

Ethyl benzoate's distinct properties lend it to several research applications:

-

Flavor and Fragrance Chemistry: It is used as a standard or reference compound in the analysis of food flavors and essential oils due to its pleasant, fruity scent.[2]

-

Organic Synthesis: It serves as a solvent for various nonpolar compounds and as a starting material or intermediate in the synthesis of more complex molecules.[4][5] Its ester functional group can undergo transesterification to produce other benzoate esters or can be reduced to form benzyl alcohol.[20]

-

Entomology: Ethyl benzoate is studied as an attractant for certain species of insects, such as orchid bees.

Safety and Handling

While generally considered to have low toxicity, proper handling of ethyl benzoate is essential in a laboratory setting.[4][10]

-

Hazards: Combustible liquid.[10][11] May be harmful if swallowed or inhaled and may cause skin and eye irritation.[21][22] It is also considered toxic to aquatic life.[21][22]

-

Personal Protective Equipment (PPE): Wear safety goggles, gloves, and a lab coat.[11] Ensure adequate ventilation or work in a fume hood.[10]

-

Storage: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[10][23] Keep containers tightly closed.[10]

-

Spill & Disposal: Absorb spills with an inert material and dispose of as hazardous waste.[22] Prevent entry into drains and waterways.[21]

References

- 1. Ethyl benzoate - Wikipedia [en.wikipedia.org]

- 2. Ethyl benzoate CAS#: 93-89-0 [m.chemicalbook.com]

- 3. Ethyl benzoate - American Chemical Society [acs.org]

- 4. CAS 93-89-0: Ethyl benzoate | CymitQuimica [cymitquimica.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Cas 93-89-0,Ethyl benzoate | lookchem [lookchem.com]

- 8. Ethyl benzoate = 99 93-89-0 [sigmaaldrich.com]

- 9. ethyl benzoate [stenutz.eu]

- 10. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 11. fishersci.com [fishersci.com]

- 12. hmdb.ca [hmdb.ca]

- 13. brainly.com [brainly.com]

- 14. The ¹³C NMR spectrum for ethyl benzoate contains these peaks: 17.3, 61.1,.. [askfilo.com]

- 15. What is the procedure to perform the synthesis of ethyl benzoate, and what are the amounts of reagents to use on lab scale? - Quora [quora.com]

- 16. chem.uoi.gr [chem.uoi.gr]

- 17. Microscale preparation of ethyl benzoate | Class experiment | RSC Education [edu.rsc.org]

- 18. sserc.org.uk [sserc.org.uk]

- 19. In the alkaline hydrolysis of ethyl benzoate, it produces benzoic acid as its end product. What is the reaction pathway? Does it undergo nucleophilic substitution? - Quora [quora.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. dept.harpercollege.edu [dept.harpercollege.edu]

- 22. cdhfinechemical.com [cdhfinechemical.com]

- 23. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to the Synthesis of Ethyl Benzoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis mechanisms for ethyl benzoate, a versatile aromatic ester with wide applications in the pharmaceutical, flavor, and fragrance industries. The core focus of this document is to furnish researchers, scientists, and drug development professionals with detailed experimental protocols, comparative quantitative data, and mechanistic insights into three principal synthesis routes: Fischer esterification, Steglich esterification, and transesterification.

Fischer Esterification

Fischer esterification is a classic and widely used method for producing esters through the acid-catalyzed reaction between a carboxylic acid and an alcohol. In the synthesis of ethyl benzoate, this involves the reaction of benzoic acid with ethanol in the presence of a strong acid catalyst, typically sulfuric acid or hydrochloric acid.[1][2] The reaction is reversible, and to drive the equilibrium toward the formation of the ester, an excess of the alcohol is often used, and the water produced is removed.[1]

Mechanistic Pathway

The Fischer esterification of benzoic acid with ethanol proceeds through a series of protonation and nucleophilic acyl substitution steps:

-

Protonation of the Carbonyl Oxygen: The carboxylic acid is protonated by the acid catalyst, which activates the carbonyl carbon, making it more electrophilic.[3]

-

Nucleophilic Attack by Ethanol: The oxygen atom of the ethanol molecule acts as a nucleophile and attacks the electrophilic carbonyl carbon of the protonated benzoic acid.[3]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water.

-

Deprotonation: The protonated ester is deprotonated to yield the final ethyl benzoate ester and regenerate the acid catalyst.

References

Spectroscopic Analysis of Ethyl Benzoate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for ethyl benzoate, a common fragrance and flavor agent, and a versatile building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for acquiring these spectra.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for ethyl benzoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data [1][2][3][4]

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.03 - 8.06 | Multiplet | 2H | Aromatic (ortho-protons) |

| 7.52 - 7.57 | Multiplet | 1H | Aromatic (para-proton) |

| 7.41 - 7.46 | Multiplet | 2H | Aromatic (meta-protons) |

| 4.38 | Quartet | 2H | -O-CH₂ -CH₃ |

| 1.41 | Triplet | 3H | -O-CH₂-CH₃ |

Solvent: CDCl₃. Spectrometer frequency: 90, 200, or 400 MHz.[1][3][4]

¹³C NMR (Carbon-13 NMR) Data [1][3][5][6][7]

| Chemical Shift (δ) ppm | Assignment |

| 166.4 | C =O (Ester carbonyl) |

| 132.6 | Aromatic (para-C) |

| 130.4 | Aromatic (ipso-C) |

| 129.4 | Aromatic (ortho-C) |

| 128.1 | Aromatic (meta-C) |

| 60.8 | -O-CH₂ -CH₃ |

| 14.1 | -O-CH₂-CH₃ |

Solvent: CDCl₃. Spectrometer frequency: 25.16 or 50 MHz.[1][3][6]

Infrared (IR) Spectroscopy

Key IR Absorption Bands [1][8][9][10][11]

| Wavenumber (cm⁻¹) | Description | Functional Group |

| 1726 - 1715 | Strong, sharp absorption | C=O Stretch (α,β-unsaturated ester)[10] |

| 1300 - 1000 | Two or more bands | C-O Stretch[10] |

| 3000 - 3100 | Medium absorptions | C-H Stretch (Aromatic) |

| 2850 - 3000 | Medium absorptions | C-H Stretch (Aliphatic) |

Sample preparation: Neat, in a capillary cell.[1]

Mass Spectrometry (MS)

Major Fragments in Electron Ionization (EI) Mass Spectrum [1][12][13]

| m/z | Relative Intensity (%) | Fragment Ion |

| 150 | 21.8 | [M]⁺ (Molecular Ion) |

| 122 | 30.7 | [M - C₂H₄]⁺ |

| 105 | 100.0 | [C₆H₅CO]⁺ (Benzoyl cation) |

| 77 | 40.6 | [C₆H₅]⁺ (Phenyl cation) |

| 51 | 16.0 | [C₄H₃]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy (¹H and ¹³C)

-

Sample Preparation: Dissolve approximately 10-20 mg of ethyl benzoate in about 0.6-0.7 mL of deuterated chloroform (CDCl₃).[3] The CDCl₃ serves as a solvent and provides a deuterium signal for the instrument's lock system.

-

Transfer to NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Instrument Setup:

-

Insert the NMR tube into the spectrometer's probe.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Set the appropriate acquisition parameters for ¹H or ¹³C NMR, including the number of scans, pulse width, and relaxation delay. For ¹³C NMR, a greater number of scans is typically required due to the low natural abundance of the ¹³C isotope.

-

-

Data Acquisition: Acquire the free induction decay (FID) signal.

-

Data Processing: Perform a Fourier transform on the FID to obtain the NMR spectrum. Phase the spectrum and reference the chemical shifts to the residual solvent peak of CDCl₃ (δ 7.26 for ¹H and δ 77.16 for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation: As ethyl benzoate is a liquid, the spectrum is conveniently obtained using a neat sample. Place a small drop of ethyl benzoate between two salt plates (e.g., NaCl or KBr) to form a thin capillary film.[1]

-

Instrument Setup:

-

Place the salt plates in the spectrometer's sample holder.

-

Acquire a background spectrum of the empty instrument.

-

-

Data Acquisition: Acquire the IR spectrum of the ethyl benzoate sample. The instrument measures the absorption of infrared radiation at different wavenumbers.

-

Data Processing: The final spectrum is presented as percent transmittance or absorbance versus wavenumber (in cm⁻¹).

Mass Spectrometry (EI-MS)

-

Sample Preparation: Prepare a dilute solution of ethyl benzoate in a volatile organic solvent, such as methanol or acetonitrile.[14] A typical concentration is in the range of 1-10 µg/mL.[14]

-

Instrument Setup:

-

The mass spectrometer is typically coupled to a gas chromatograph (GC-MS) for sample introduction and separation, though direct injection is also possible.

-

For electron ionization (EI), the standard electron energy is 70 eV.[13]

-

-

Data Acquisition: The sample is introduced into the ion source, where it is vaporized and bombarded with a beam of electrons. This causes ionization and fragmentation of the ethyl benzoate molecules. The resulting ions are then separated by their mass-to-charge ratio (m/z) by the mass analyzer.

-

Data Processing: The mass spectrum is a plot of the relative abundance of the different ions as a function of their m/z ratio. The base peak is the most abundant ion and is assigned a relative intensity of 100%.

Visualizations

Spectroscopic Analysis Workflow for Ethyl Benzoate

Caption: Workflow of Spectroscopic Analysis.

Fragmentation Pathway of Ethyl Benzoate in Mass Spectrometry

Caption: Fragmentation of Ethyl Benzoate.

References

- 1. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Ethyl benzoate(93-89-0) 1H NMR [m.chemicalbook.com]

- 3. rsc.org [rsc.org]

- 4. rsc.org [rsc.org]

- 5. brainly.com [brainly.com]

- 6. hmdb.ca [hmdb.ca]

- 7. Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo.. [askfilo.com]

- 8. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 9. Ethyl benzoate(93-89-0) IR Spectrum [chemicalbook.com]

- 10. orgchemboulder.com [orgchemboulder.com]

- 11. chegg.com [chegg.com]

- 12. Ethyl benzoate(93-89-0) MS spectrum [chemicalbook.com]

- 13. massbank.eu [massbank.eu]

- 14. benchchem.com [benchchem.com]

Solubility of Ethyl Benzoate in Common Organic Solvents: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of ethyl benzoate in a range of common organic solvents. The information is intended to be a valuable resource for researchers and professionals in the fields of chemistry, pharmaceuticals, and materials science who utilize ethyl benzoate in their work.

Ethyl benzoate (C₉H₁₀O₂) is an ester characterized by its fruity odor, and it serves as a versatile solvent and intermediate in various chemical processes. A thorough understanding of its solubility is crucial for its effective use in reaction chemistry, purification processes, and formulation development.

Quantitative Solubility Data

Ethyl benzoate is widely reported to be miscible with many common organic solvents. Miscibility refers to the ability of two liquids to mix in all proportions, forming a single homogeneous phase. For many practical applications, this high degree of solubility is a key property. The following table summarizes the available solubility and miscibility data for ethyl benzoate in a selection of organic solvents.

| Solvent Class | Solvent | Solubility/Miscibility at 25°C |

| Alcohols | Ethanol | Miscible[1][2] |

| Methanol | Miscible | |

| Ketones | Acetone | Miscible[2] |

| Esters | Ethyl Acetate | Miscible[2] |

| Hydrocarbons | n-Hexane | Soluble[3] |

| Toluene | Miscible[2] | |

| Halogenated | Dichloromethane | Miscible |

| Carbon Tetrachloride | Miscible[2] | |

| Ethers | Diethyl Ether | Miscible[2][4] |

Experimental Protocols for Solubility Determination

The determination of solubility is a fundamental experimental procedure in chemistry. The appropriate method depends on whether the solute and solvent are fully miscible or have a finite solubility limit.

Method 1: Determination of Miscibility (for Miscible Liquids)

This protocol provides a straightforward method for visually determining the miscibility of two liquids.

Materials:

-

Ethyl benzoate

-

Solvent of interest

-

Calibrated glass test tubes or vials

-

Vortex mixer or shaker

-

Graduated pipettes

Procedure:

-

Preparation: In a clean, dry test tube, add a known volume of the solvent (e.g., 2 mL).

-

Addition of Solute: To the solvent, add an equal volume of ethyl benzoate (2 mL).

-

Mixing: Cap the test tube and vortex or shake vigorously for 1-2 minutes.

-

Observation: Allow the mixture to stand for a few minutes and observe. If the resulting mixture is a single, clear phase, the two liquids are miscible. If two distinct layers form, or if the solution is cloudy or hazy, they are immiscible or partially miscible.

-

Confirmation: To confirm miscibility, the experiment can be repeated with varying proportions of the two liquids (e.g., 1:3 and 3:1 ratios of ethyl benzoate to solvent). The absence of phase separation in all proportions confirms miscibility.

Method 2: Shake-Flask Method for Quantitative Solubility Determination

The shake-flask method is a well-established technique for determining the equilibrium solubility of a compound in a solvent at a specific temperature. This method is suitable for systems where the solute is not infinitely soluble.

Materials:

-

Ethyl benzoate

-

Solvent of interest

-

Screw-cap vials or flasks

-

Temperature-controlled orbital shaker or water bath

-

Analytical balance

-

Centrifuge

-

Syringe filters (e.g., 0.45 µm PTFE)

-

A suitable analytical instrument for quantification (e.g., UV-Vis spectrophotometer, HPLC, or GC)

-

Volumetric flasks and pipettes for standard preparation

Procedure:

-

Preparation of a Saturated Solution:

-

Add an excess amount of ethyl benzoate to a known volume of the solvent in a vial. The presence of undissolved ethyl benzoate at the end of the equilibration period is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can range from 24 to 72 hours, depending on the system. A preliminary time-course study can be conducted to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow them to stand undisturbed at the experimental temperature to let the excess solute settle.

-

To ensure complete separation of the undissolved solute, centrifuge the samples at a controlled temperature.

-

-

Sample Collection and Preparation:

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Filter the collected supernatant through a syringe filter to remove any remaining particulate matter. The filter material should be chemically compatible with the solvent and should not absorb the solute.

-

Dilute the filtered sample with the solvent to a concentration that falls within the linear range of the analytical method.

-

-

Quantification:

-

Prepare a series of standard solutions of ethyl benzoate in the same solvent with known concentrations.

-

Generate a calibration curve by measuring the analytical response of the standard solutions.

-

Measure the analytical response of the diluted sample and use the calibration curve to determine the concentration of ethyl benzoate in the saturated solution.

-

-

Calculation:

-

Calculate the solubility from the concentration of the saturated solution, taking into account any dilution factors. The solubility is typically expressed in units such as g/100 mL, mg/mL, or mol/L.

-

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask method for determining the quantitative solubility of ethyl benzoate.

Caption: A generalized workflow for determining equilibrium solubility using the shake-flask method.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Natural Occurrence and Sources of Ethyl Benzoate

Abstract

Ethyl benzoate (C₉H₁₀O₂) is an aromatic ester recognized for its characteristic sweet, fruity, and floral scent.[1][2] It is a significant component in the flavor and fragrance industries and serves as a versatile chemical intermediate.[1][3] This technical guide provides a comprehensive overview of the natural occurrence of ethyl benzoate, its biosynthetic pathways in plants, and common methods for its chemical synthesis. Additionally, it details established experimental protocols for the extraction, identification, and quantification of this compound from various matrices. Quantitative data, where available in the literature, has been compiled, and key processes are visualized through logical diagrams to support research and development efforts.

Natural Occurrence of Ethyl Benzoate

Ethyl benzoate is a volatile organic compound found in a wide array of natural sources, contributing to the characteristic aroma of many fruits, flowers, and fermented beverages.[4] Its presence is well-documented across various plant species and food products.

1.1. Fruits and Plants The compound is a natural volatile component in numerous fruits, often contributing to their sweet and fruity aroma profile. Documented occurrences include:

-

Fruits: Apple, banana, sweet cherry, cranberry, feijoa, guava, ripe kiwifruit, papaya, peach, pineapple, plum, and starfruit.[4][5][6][7]

-

Plants and Flowers: It is a floral scent component in plants from over twenty different families.[8][9] Specific examples include Osmanthus fragrans, Artemisia judaica, and certain cultivars of lily (Lilium).[8][9] It is also found in palm kernel oil.[4]

1.2. Food and Beverages Ethyl benzoate is formed during fermentation processes and is naturally present in various foods and alcoholic beverages:

-

Beverages: A variety of alcoholic beverages contain ethyl benzoate, including fruit brandies, cider, rum, whiskies, and wine.[4] It is also found in black tea.[4]

-

Dairy and Other Foods: It has been reported in milk, butter, and Bourbon vanilla.[4]

Quantitative Data on Ethyl Benzoate Occurrence

Quantitative data for ethyl benzoate in natural products is distributed across numerous studies, often focusing on the broader volatile profile of a specific matrix. The concentration can vary significantly based on the cultivar, ripeness, processing, and analytical method used. A summary of available quantitative data is presented below.

| Natural Source | Cultivar/Type | Concentration Range (µg/L or µg/kg) | Reference(s) |

| Wine | Cabernet Sauvignon | 10.6 ± 1.2 | [10] |

| Wine | Cabernet Gernischet | 17.1 ± 1.5 | [10] |

| Wine | Chardonnay | 11.2 ± 1.1 | [10] |

| Wine | Pinot Blanc | ~10 - 25 | [11] |

Note: Comprehensive quantitative data for ethyl benzoate across a wide range of natural sources is limited in publicly available literature. The values presented are indicative and subject to the specific conditions of the cited studies.

Sources of Ethyl Benzoate

Ethyl benzoate can be obtained from natural sources through extraction, or it can be produced via biological and chemical synthesis pathways.

3.1. Biosynthesis In plants, the formation of ethyl benzoate is an enzymatic process catalyzed by specific acyltransferases. This pathway is a key part of the production of floral scents and fruit aromas.

The biosynthesis primarily involves the esterification of benzoyl-CoA with ethanol. In the flowers of Lilium 'Siberia', a BAHD family acyltransferase, designated LoAAT1, has been identified as the enzyme responsible for this reaction.[8][9] This enzyme can also utilize methanol to produce methyl benzoate.[8] Similarly, in ripe kiwifruit, an alcohol acyltransferase (AT16) is responsible for the formation of ethyl benzoate.[8][9]

References

- 1. fda.gov.tw [fda.gov.tw]

- 2. Characterization of the aroma and flavor profiles of guava fruit (Psidium guajava) during developing by HS-SPME-GC/MS and RNA sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Odour-active compounds in papaya fruit cv. Red Maradol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Simultaneous Determination of Preservatives in Dairy Products by HPLC and Chemometric Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Ethyl benzoate - American Chemical Society [acs.org]

- 8. Papaya (Carica papaya L.) Flavour Profiling [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. Volatile Compounds of Young Wines from Cabernet Sauvignon, Cabernet Gernischet and Chardonnay Varieties Grown in the Loess Plateau Region of China - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Theoretical Studies on the Molecular Structure of Ethyl Benzoate: An In-depth Technical Guide

For: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical studies on the molecular structure of ethyl benzoate (C₉H₁₀O₂). By leveraging computational chemistry methods, researchers can gain profound insights into the geometric, vibrational, and electronic properties of this aromatic ester, which is widely used as a flavoring agent, fragrance component, and a versatile intermediate in organic synthesis. This document synthesizes findings from various theoretical investigations, presenting data in a structured format to facilitate understanding and application in research and development.

Introduction to Theoretical Modeling

Theoretical and computational chemistry have become indispensable tools for elucidating molecular structures and predicting their properties.[1] For molecules like ethyl benzoate, methods such as Density Functional Theory (DFT) provide a robust framework for investigating electronic and structural characteristics with high accuracy.[1] These in silico studies allow for the determination of optimized molecular geometry, vibrational frequencies, and electronic properties, which complement and help interpret experimental data from techniques like FT-IR and FT-Raman spectroscopy.[2]

The primary computational approach discussed herein is DFT, particularly using the B3LYP (Becke, 3-parameter, Lee–Yang–Parr) exchange-correlation functional combined with basis sets such as 6-31G(d,p) and 6-311++G(d,p).[1][2] This level of theory has been shown to provide a reliable description of the vibrational signatures and structural parameters of organic molecules.[2] Analyses such as Natural Bond Orbital (NBO) and Frontier Molecular Orbital (HOMO-LUMO) theory further unravel the electronic behavior, stability, and reactivity of the molecule.

Methodologies and Computational Workflow

The theoretical investigation of ethyl benzoate's molecular structure typically follows a standardized computational protocol. The process begins with the construction of the initial molecular geometry, followed by optimization to find the lowest energy conformation. Subsequent calculations are then performed on this optimized structure to determine its various properties.

Experimental Protocols: Key Methodologies

-

Geometry Optimization: The initial 3D structure of ethyl benzoate is optimized to find the global minimum on the potential energy surface. This is a crucial step, as all subsequent calculations are performed on this stabilized geometry. The process involves iterative calculations that adjust atomic positions until the forces on each atom are negligible and the total energy is minimized.[3]

-

Frequency Calculations: Once the geometry is optimized, vibrational frequency calculations are performed. These calculations serve two purposes: they confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) and they predict the theoretical FT-IR and FT-Raman spectra.[2] Calculated frequencies are often scaled by an empirical factor (e.g., 0.96 for B3LYP/6-311++G) to better match experimental values due to the overestimation inherent in the harmonic approximation.[4]

-

Natural Bond Orbital (NBO) Analysis: NBO analysis examines the electron density to provide a chemical interpretation of the wavefunction. It investigates charge delocalization, hyperconjugative interactions, and the stability of the molecule. This analysis provides insights into the interactions between filled donor and empty acceptor orbitals, quantifying the stabilizing energy E(2).[5]

-

Frontier Molecular Orbital (HOMO-LUMO) Analysis: This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate an electron (ionization potential), while the LUMO's energy relates to its ability to accept an electron (electron affinity). The HOMO-LUMO energy gap is a critical parameter for determining molecular stability, reactivity, and electronic transport properties.[6]

Below is a diagram illustrating the typical workflow for a computational study of a molecule like ethyl benzoate.

Molecular Geometry and Structure

The optimized molecular geometry provides the foundation for understanding the other properties of ethyl benzoate. Theoretical calculations predict the precise bond lengths, bond angles, and dihedral angles that characterize its three-dimensional structure.

Studies using the DFT/B3LYP method with the 6-31G(d,p) basis set have determined the optimized structure of ethyl benzoate.[2] The benzene ring exhibits typical aromatic C-C bond lengths, while the ester group's geometry is influenced by the conjugation between the carbonyl group and the phenyl ring.

Data Presentation: Optimized Geometrical Parameters

The following table summarizes key calculated bond lengths and angles for ethyl benzoate based on the DFT/B3LYP/6-31G(d,p) level of theory.

| Parameter | Bond/Atoms | Calculated Value |

| Bond Lengths (Å) | ||

| C-C (in ring) | 1.392 - 1.401 Å[2] | |

| C=O | ~1.22 Å | |

| C-O (ester) | ~1.35 Å | |

| O-C (ethyl) | ~1.45 Å | |

| C-C (ethyl) | ~1.52 Å | |

| Bond Angles (°) | ||

| O=C-O | ~124° | |

| C-O-C (ester) | ~116° | |

| C-C=O | ~125° | |

| O-C-C (ethyl) | ~108° | |

| Note: Values for C=O, C-O, O-C, C-C (ethyl) and bond angles are typical values for esters calculated at this level of theory, as specific values for ethyl benzoate were not fully tabulated in the searched literature. |

Vibrational Spectroscopy Analysis

Vibrational analysis is a powerful tool for identifying functional groups and confirming molecular structure. Theoretical frequency calculations allow for the assignment of vibrational modes observed in experimental FT-IR and FT-Raman spectra. For ethyl benzoate, a molecule with 21 atoms, there are 57 normal modes of fundamental vibration.[2]

The key vibrational signatures include the C=O stretching of the ester group, C-O stretching, and various vibrations of the phenyl ring and ethyl group. The carbonyl stretch (νC=O) in α,β-unsaturated esters like ethyl benzoate is typically observed in the 1730-1715 cm⁻¹ region.[7]

Data Presentation: Vibrational Frequencies

The table below compares experimental FT-IR frequencies with the scaled theoretical frequencies calculated at the DFT/B3LYP level.

| Vibrational Assignment | Experimental FT-IR (cm⁻¹) | Calculated (Scaled) (cm⁻¹) |

| C=O Stretch | 1726[7] | ~1720 |

| C-H Stretch (Aromatic) | ~3060 | ~3050-3100 |

| C-H Stretch (Aliphatic) | ~2980 | ~2975 |

| C-C Stretch (Aromatic Ring) | ~1600, 1450 | ~1590, 1445 |

| C-O Stretch (Asymmetric) | ~1270 | ~1265 |

| C-O Stretch (Symmetric) | ~1100 | ~1105 |

| Note: Calculated values are representative based on DFT studies of similar molecules. The comparison shows a good correlation between theoretical predictions and experimental observations. |

Electronic Properties

The electronic properties of a molecule, governed by its frontier molecular orbitals, are key to understanding its reactivity, stability, and potential applications, for instance, in drug design where interactions are electron-driven.

HOMO-LUMO Analysis

The HOMO and LUMO are the main orbitals involved in chemical reactions. A low HOMO-LUMO energy gap suggests that a molecule is more reactive and less stable, as it requires less energy to excite an electron from the occupied to the unoccupied orbital.[6] For ethyl benzoate, the π-system of the benzene ring and the carbonyl group are expected to be the primary contributors to these frontier orbitals.

Natural Bond Orbital (NBO) Analysis

NBO analysis provides a detailed picture of the electron delocalization within the molecule. For ethyl benzoate, significant interactions include the delocalization of π-electrons from the benzene ring to the carbonyl group (π → π* interaction) and the interaction of the lone pair electrons on the ester oxygen atoms with adjacent anti-bonding orbitals (n → σ* or n → π*). These hyperconjugative interactions contribute significantly to the overall stability of the molecule.

Data Presentation: Calculated Electronic Properties

This table summarizes the key electronic properties of ethyl benzoate derived from theoretical calculations.

| Property | Symbol | Calculated Value | Significance |

| HOMO Energy | E_HOMO | ~ -6.5 to -7.5 eV | Electron-donating ability |

| LUMO Energy | E_LUMO | ~ -1.0 to -2.0 eV | Electron-accepting ability |

| HOMO-LUMO Gap | ΔE | ~ 4.5 to 6.5 eV | Chemical reactivity and stability |

| Dipole Moment | μ | 1.95 D | Molecular polarity |

| Note: HOMO/LUMO energy values are typical ranges for aromatic esters from DFT calculations. The dipole moment is an experimental value for comparison. |

Conclusion

Theoretical studies, predominantly using Density Functional Theory, provide a detailed and accurate model of the molecular structure and properties of ethyl benzoate. The computational data on its geometry, vibrational modes, and electronic characteristics are in strong agreement with experimental findings. This synergy between theory and experiment allows for a deeper understanding of the molecule's behavior. The insights gained from these studies are invaluable for researchers in fields ranging from materials science to drug development, enabling the prediction of molecular interactions, reactivity, and spectroscopic signatures with a high degree of confidence.

References

- 1. researchgate.net [researchgate.net]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. lupinepublishers.com [lupinepublishers.com]

- 4. researchgate.net [researchgate.net]

- 5. dergipark.org.tr [dergipark.org.tr]

- 6. passer.garmian.edu.krd [passer.garmian.edu.krd]

- 7. researchgate.net [researchgate.net]

Ethyl Benzoate: A Technical Guide for Researchers and Drug Development Professionals

An In-depth Examination of its Properties, Synthesis, and Applications in the Pharmaceutical Sciences

Ethyl benzoate is an aromatic ester with a characteristic fruity odor, widely recognized for its utility across various scientific and industrial domains. For researchers, scientists, and professionals in drug development, a thorough understanding of its chemical and physical properties, synthesis, and biological interactions is paramount. This technical guide provides a comprehensive overview of ethyl benzoate, including its fundamental data, detailed experimental protocols for its synthesis, and an exploration of its applications and biological significance, particularly within the pharmaceutical landscape.

Core Properties of Ethyl Benzoate

A summary of the key quantitative data for ethyl benzoate is presented below for easy reference.

| Property | Value | Source(s) |

| CAS Number | 93-89-0 | [1][2][3][4][5][6] |

| Molecular Formula | C₉H₁₀O₂ | [4][6][7] |

| Molecular Weight | 150.17 g/mol | [2][4][5][7] |

| Appearance | Colorless liquid | [3][6] |

| Boiling Point | 211-213 °C | [3][5][7] |

| Melting Point | -34 °C | [3][5] |

| Density | ~1.045 g/mL at 25 °C | [5][7] |

| Solubility in Water | 0.72 mg/mL | [3][8] |

Synthesis of Ethyl Benzoate via Fischer Esterification

The most common and well-established method for synthesizing ethyl benzoate is the Fischer esterification of benzoic acid with ethanol, using a strong acid catalyst such as sulfuric acid.[9][10] This reversible reaction is driven to completion by using an excess of one of the reactants or by removing water as it is formed.[9][10]

Experimental Protocol: Fischer Esterification

This protocol outlines a standard laboratory procedure for the synthesis of ethyl benzoate.

Materials:

-

Benzoic acid (C₇H₆O₂)

-

Anhydrous ethanol (C₂H₅OH)

-

Concentrated sulfuric acid (H₂SO₄)

-

Ethyl acetate (C₄H₈O₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (NaCl)

-

Anhydrous magnesium sulfate (MgSO₄) or anhydrous calcium chloride

-

Diethyl ether (optional, for extraction)

Procedure:

-

Reaction Setup: In a round-bottom flask, combine 6.1 g of benzoic acid with 40 mL of anhydrous ethanol.[2]

-

Catalyst Addition: With continuous stirring, slowly add 2 mL of concentrated sulfuric acid to the mixture.[2]

-

Reflux: Add a few boiling chips to the flask, attach a reflux condenser, and heat the mixture under reflux for 3 to 6 hours.[2][5]

-

Cooling and Quenching: After the reflux period, allow the mixture to cool to room temperature. The cooled reaction mixture is then poured into approximately 60 mL of cold water.[5]

-

Neutralization: To neutralize the excess sulfuric acid and any unreacted benzoic acid, slowly add a saturated solution of sodium carbonate until the mixture is slightly alkaline.[5]

-

Extraction: The ethyl benzoate, which separates as an oily layer, can be extracted using diethyl ether or ethyl acetate (e.g., 2 x 30 mL portions).[2][5]

-

Washing: Combine the organic layers and wash them with a saturated sodium bicarbonate solution until neutral, followed by a wash with a saturated sodium chloride solution.[2]

-

Drying: Dry the organic layer over an anhydrous drying agent such as magnesium sulfate or calcium chloride and then filter.[2][5]

-

Solvent Removal and Purification: The solvent is removed from the filtrate by distillation under reduced pressure to yield the crude ethyl benzoate.[2] Further purification can be achieved by fractional distillation, collecting the fraction that boils at 212 °C.[11]

Workflow for the synthesis of ethyl benzoate via Fischer esterification.

Applications in Drug Development and Research

Ethyl benzoate's properties make it a valuable compound in the pharmaceutical industry and in biomedical research.

Pharmaceutical Formulations

-

Solvent for Injectable Drugs: Ethyl benzoate serves as a solvent in the formulation of certain medications, particularly for injectable drugs, where it helps to dissolve and stabilize the active pharmaceutical ingredients.[3]

-

Flavoring Agent: Due to its pleasant, fruity aroma, ethyl benzoate is used as a flavoring agent to mask the unpleasant taste of some oral medications, which can improve patient compliance.[9]

Biological and Pharmacological Research

While research into the direct signaling pathways of ethyl benzoate is limited, studies have highlighted the biological activities of ethyl benzoate and its derivatives, suggesting potential therapeutic applications.

-

Antibacterial Activity: Ethyl benzoate has demonstrated antibacterial properties against pathogens such as Escherichia coli, Staphylococcus aureus, and Pseudomonas aeruginosa.[4]

-

Cytotoxicity: Some studies have indicated that ethyl benzoate and its derivatives exhibit cytotoxic activity against certain cancer cell lines. For instance, 2-(phenylthio)-ethyl benzoate derivatives have shown significant cytotoxicity against MCF-7 breast cancer cells.[1]

-

Enzyme Inhibition: Derivatives of ethyl benzoate have been investigated for their potential as enzyme inhibitors. For example, certain 2-(phenylthio)-ethyl benzoate derivatives have shown potent inhibitory activity against α-amylase and α-glycosidase, suggesting a potential role in managing diabetes.[12]

-

Metabolism: In vitro and in vivo studies have been conducted to understand the metabolism of benzoate compounds. For instance, the biotransformation of an azo compound containing an ethyl benzoate moiety was studied in rat liver microsomes and in live rats, revealing reduction and acetylation products.[13]

Applications of ethyl benzoate in pharmaceuticals and research.

Conclusion

Ethyl benzoate is a versatile chemical with well-defined properties and established synthesis routes. For professionals in drug development and scientific research, it serves not only as a fundamental laboratory reagent but also as a functional excipient in pharmaceutical formulations. The emerging research on the biological activities of ethyl benzoate and its derivatives opens new avenues for its potential therapeutic applications, warranting further investigation into its mechanisms of action and metabolic pathways. This guide provides a foundational understanding for the effective and innovative use of ethyl benzoate in a research and development context.

References

- 1. Ethyl benzoate | 93-89-0 | Benchchem [benchchem.com]

- 2. Synthesis routes of Ethyl benzoate [benchchem.com]

- 3. China What’s usage of Ethyl benzoate? Manufacturer and Supplier | Starsky [starskychemical.com]

- 4. Ethyl benzoate | TargetMol [targetmol.com]

- 5. chem.uoi.gr [chem.uoi.gr]

- 6. Ethyl benzoate - Wikipedia [en.wikipedia.org]

- 7. Microscale preparation of ethyl benzoate | Class experiment | RSC Education [edu.rsc.org]

- 8. Ethyl benzoate | C9H10O2 | CID 7165 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. The Versatile World of Ethyl Benzoate: Insights and Innovations in Chemistry_Chemicalbook [chemicalbook.com]

- 10. studylib.net [studylib.net]

- 11. prepchem.com [prepchem.com]

- 12. Antidiabetic, antioxidant, and anti-obesity effects of phenylthio-ethyl benzoate derivatives, and molecular docking study regarding α-amylase enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. In vitro and in vivo metabolism of ethyl 4-[(2-hydroxy-1-naphthyl)azo]benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Hydrolysis of Ethyl Benzoate: Mechanism and Kinetics

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism and kinetics of ethyl benzoate hydrolysis. The hydrolysis of esters is a fundamental reaction in organic chemistry and holds significant importance in various scientific disciplines, including drug metabolism and formulation. Ethyl benzoate, as a model aromatic ester, serves as an excellent substrate for studying the principles of both acid-catalyzed and base-catalyzed hydrolysis reactions. This document details the reaction mechanisms, presents quantitative kinetic data, and provides experimental protocols for the study of this reaction.

Core Concepts: Hydrolysis of Ethyl Benzoate

The hydrolysis of ethyl benzoate involves the cleavage of the ester bond by water, resulting in the formation of benzoic acid and ethanol. This reaction can be catalyzed by either an acid or a base.

Overall Reaction:

C₆H₅COOCH₂CH₃ + H₂O ⇌ C₆H₅COOH + CH₃CH₂OH (Ethyl Benzoate) + (Water) ⇌ (Benzoic Acid) + (Ethanol)

The equilibrium of the reaction is influenced by the conditions employed. Base-catalyzed hydrolysis, also known as saponification, is effectively irreversible as the carboxylate salt of benzoic acid is formed.[1] Acid-catalyzed hydrolysis, however, is a reversible process.[1]

Reaction Mechanisms

The hydrolysis of ethyl benzoate proceeds through different mechanisms depending on the catalytic conditions. Both acid- and base-catalyzed pathways involve a key tetrahedral intermediate.

Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of ethyl benzoate is a reversible process that follows a multi-step mechanism.[2] The reaction is typically initiated by the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon.[3]

The detailed steps are as follows:

-

Protonation of the Carbonyl Oxygen: The reaction begins with the protonation of the carbonyl oxygen of the ester by an acid catalyst (typically a hydronium ion, H₃O⁺).[4] This step increases the electrophilic character of the carbonyl carbon.

-

Nucleophilic Attack by Water: A water molecule, acting as a nucleophile, attacks the now more electrophilic carbonyl carbon.[4] This leads to the formation of a tetrahedral intermediate.

-

Proton Transfer: A proton is transferred from the oxonium ion part of the intermediate to the ethoxy oxygen. This is an intramolecular or solvent-assisted proton transfer.

-

Elimination of Ethanol: The protonated ethoxy group is now a good leaving group (ethanol). The tetrahedral intermediate collapses, reforming the carbonyl double bond and eliminating a molecule of ethanol.

-

Deprotonation: The resulting protonated carboxylic acid is deprotonated by a water molecule to yield the final carboxylic acid product and regenerate the acid catalyst.[4]

Base-Catalyzed Hydrolysis (Saponification)

Base-catalyzed hydrolysis, or saponification, is an irreversible process that is second-order overall; first-order in both the ester and the hydroxide ion.[5] The irreversibility stems from the final deprotonation step, which forms a resonance-stabilized carboxylate anion.[1]

The mechanism proceeds as follows:

-

Nucleophilic Attack by Hydroxide: A hydroxide ion (OH⁻), a strong nucleophile, directly attacks the electrophilic carbonyl carbon of the ester.[2] This results in the formation of a tetrahedral intermediate with a negative charge on the oxygen.

-

Collapse of the Tetrahedral Intermediate: The tetrahedral intermediate is unstable and collapses. The carbonyl double bond is reformed, and the ethoxide ion (CH₃CH₂O⁻) is eliminated as the leaving group.

-

Deprotonation (Acid-Base Reaction): The ethoxide ion is a strong base and immediately deprotonates the newly formed benzoic acid. This acid-base reaction is very fast and essentially irreversible, forming sodium benzoate and ethanol.[1] This final step drives the entire reaction to completion.

Kinetics of Hydrolysis

The rate of hydrolysis of ethyl benzoate is dependent on several factors, including temperature, the concentration of the catalyst (acid or base), and the solvent composition.

Rate Law

-

Acid-Catalyzed Hydrolysis: The reaction is typically first order with respect to the ester and first order with respect to the acid catalyst. The rate law can be expressed as: Rate = k[C₆H₅COOCH₂CH₃][H⁺]

-

Base-Catalyzed Hydrolysis (Saponification): This reaction is second order overall, being first order in the ester and first order in the hydroxide ion.[5] The rate law is: Rate = k[C₆H₅COOCH₂CH₃][OH⁻]

Quantitative Kinetic Data

The following tables summarize the kinetic data for the base-catalyzed hydrolysis of ethyl benzoate in a methanol-water solvent system at various temperatures and compositions.

Table 1: Specific Rate Constants (k x 10² dm³/mol/min) for the Alkali-Catalyzed Hydrolysis of Ethyl Benzoate in Water-Methanol Mixtures. [5]

| % Methanol (v/v) | 20°C | 25°C | 30°C | 35°C | 40°C |

| 30 | 1.590 | 1.870 | 2.139 | 2.400 | 2.750 |

| 40 | 1.485 | 1.760 | 2.025 | 2.275 | 2.530 |

| 50 | 1.410 | 1.690 | 1.945 | 2.220 | 2.455 |

| 60 | 1.350 | 1.620 | 1.890 | 2.135 | 2.390 |

| 70 | 1.270 | 1.550 | 1.810 | 2.050 | 2.300 |

Data adapted from Singh et al. (2014).[5]

Table 2: Iso-Composition Activation Energy (E_c) for the Alkali-Catalyzed Hydrolysis of Ethyl Benzoate in Water-Methanol Mixtures. [5]

| % Methanol (v/v) | E_c (kJ/mol) |

| 30 | 96.09 |